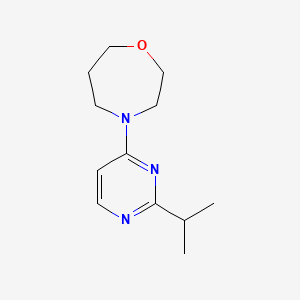

4-(2-Isopropylpyrimidin-4-yl)-1,4-oxazepane

Description

Properties

IUPAC Name |

4-(2-propan-2-ylpyrimidin-4-yl)-1,4-oxazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O/c1-10(2)12-13-5-4-11(14-12)15-6-3-8-16-9-7-15/h4-5,10H,3,6-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBUSIVFCSDYYKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CC(=N1)N2CCCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Isopropylpyrimidin-4-yl)-1,4-oxazepane typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-isopropylpyrimidine-4-carbaldehyde with an amine to form an intermediate, which then undergoes cyclization to form the oxazepane ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux .

Industrial Production Methods

Industrial production of 4-(2-Isopropylpyrimidin-4-yl)-1,4-oxazepane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(2-Isopropylpyrimidin-4-yl)-1,4-oxazepane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in the starting material and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemical Research Applications

Building Block for Synthesis

4-(2-Isopropylpyrimidin-4-yl)-1,4-oxazepane serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with tailored properties. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it versatile for further chemical modifications .

Table 1: Summary of Chemical Reactions

| Reaction Type | Description |

|---|---|

| Oxidation | Introduces oxygen-containing functional groups. |

| Reduction | Reduces specific functional groups using reagents like lithium aluminum hydride. |

| Substitution | Participates in nucleophilic substitution reactions. |

Biological Research Applications

Potential Biological Activities

Research has indicated that 4-(2-Isopropylpyrimidin-4-yl)-1,4-oxazepane exhibits promising biological activities, particularly in antimicrobial and anticancer domains. Studies are ongoing to evaluate its efficacy against various cancer cell lines, where it may inhibit cell proliferation through interactions with specific molecular targets .

Mechanism of Action

The mechanism by which this compound exerts its biological effects involves binding to enzymes or receptors, potentially modulating their activity. For instance, it may inhibit the activity of certain enzymes linked to cancer progression, thereby showcasing its potential as an anticancer therapeutic agent .

Medicinal Chemistry Applications

Therapeutic Agent Development

The compound is being investigated for its potential as a therapeutic agent for various diseases. Its unique structural features may allow it to interact selectively with biological targets, which is critical in drug development. Preliminary studies suggest that derivatives of this compound could be designed to improve selectivity and reduce side effects compared to existing treatments .

Case Study: Anticancer Activity Evaluation

In a study evaluating the anticancer properties of related compounds, significant growth inhibition was observed at concentrations as low as 0.9 μM against various cancer cell lines. This highlights the potential of 4-(2-Isopropylpyrimidin-4-yl)-1,4-oxazepane derivatives in developing new anticancer therapies .

Industrial Applications

Material Development

In industrial settings, 4-(2-Isopropylpyrimidin-4-yl)-1,4-oxazepane is utilized in the development of new materials such as polymers and coatings with specific properties tailored for various applications. The compound's stability and reactivity make it suitable for creating advanced materials that meet industry standards .

Mechanism of Action

The mechanism of action of 4-(2-Isopropylpyrimidin-4-yl)-1,4-oxazepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(2-Methylpyrimidin-4-yl)-1,4-oxazepane

- Structural Difference : Replaces the isopropyl group with a methyl substituent on the pyrimidine ring.

- Synthetic Relevance : Both compounds likely share similar synthesis pathways via N-propargylamine intermediates, as described for 1,4-oxazepane derivatives .

4-(Piperidin-4-yl)-1,4-oxazepane Dihydrochloride

- Structural Difference : Substitutes the pyrimidine ring with a piperidine moiety and exists as a dihydrochloride salt.

- Physicochemical Properties : Higher molecular weight (257.2 g/mol) and salt form enhance solubility and stability compared to the neutral pyrimidine-containing analog .

Aryl-Substituted 1,4-Oxazepanes

- 3-(4-Bromophenyl)-1,4-oxazepane

- Methyl 4-(1,4-oxazepan-3-yl)benzoate

- 3-(3-Cyanophenyl)-1,4-oxazepane

Morpholine Derivatives

- Structural Difference : Replaces the seven-membered oxazepane ring with a six-membered morpholine ring.

- Functional Impact : Smaller ring size reduces conformational flexibility, which may limit binding to larger receptor pockets. For example, morpholine-based dopamine D4 ligands show lower affinity compared to oxazepane derivatives, underscoring the importance of ring size in receptor interactions .

Key Research Findings and Trends

Synthetic Efficiency: 1,4-Oxazepane derivatives are synthesized via atom-economical routes using N-propargylamines, with yields typically ranging from 69–70% for aryl-substituted analogs .

Pharmacological Potential: The isopropylpyrimidine group in the target compound may enhance blood-brain barrier penetration compared to polar substituents (e.g., cyano or ester groups), favoring CNS drug development .

Material Science Applications : Piperidine-substituted oxazepanes (e.g., ) demonstrate utility in material science due to their salt forms and stability, unlike the neutral pyrimidine-based analogs .

Biological Activity

4-(2-Isopropylpyrimidin-4-yl)-1,4-oxazepane is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological evaluations, and therapeutic applications of this compound, supported by relevant case studies and research findings.

Synthesis

The synthesis of 4-(2-Isopropylpyrimidin-4-yl)-1,4-oxazepane typically involves multi-step organic reactions. The oxazepane ring is formed through cyclization reactions involving appropriate precursors. The introduction of the isopropylpyrimidine moiety can be achieved through nucleophilic substitution or coupling reactions.

Antimicrobial Activity

Research indicates that derivatives of oxazepanes exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds possess activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disruption of microbial cell walls or interference with essential metabolic pathways.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibited | |

| Escherichia coli | Inhibited | |

| Candida albicans | Inhibited | |

| Aspergillus flavus | Not inhibited |

Anticancer Potential

Recent studies have explored the anticancer potential of oxazepane derivatives. The compound 4-(2-Isopropylpyrimidin-4-yl)-1,4-oxazepane has shown promise in inhibiting cancer cell proliferation in vitro. Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells by activating specific apoptotic pathways.

Case Studies

- Antibacterial Activity : A study by Masoud et al. demonstrated that metal complexes of oxazepane derivatives exhibited potent antibacterial activity against E. coli and S. aureus using the agar diffusion method .

- Anticancer Activity : In a separate investigation, compounds structurally related to 4-(2-Isopropylpyrimidin-4-yl)-1,4-oxazepane were evaluated for their effects on hepatocellular carcinoma (HCC) cells. The results indicated a significant reduction in cell viability and induction of apoptosis at micromolar concentrations .

- Mechanistic Insights : Further research identified that the mechanism of action for these compounds involved mitochondrial disruption and activation of caspase-dependent pathways, leading to programmed cell death in cancerous cells .

Structure-Activity Relationship (SAR)

The biological activity of 4-(2-Isopropylpyrimidin-4-yl)-1,4-oxazepane can be influenced significantly by its structural features:

- Substituents on the pyrimidine ring : Modifications can enhance or reduce antimicrobial and anticancer activities.

- Oxazepane ring size and substitutions : Variations in the ring structure can affect the compound's lipophilicity and membrane permeability, influencing its bioavailability.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.